ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a heterocyclic compound that contains a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the triazole ring .
Scientific Research Applications
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride: Another heterocyclic compound with a similar chloromethyl group but different ring structure.
3(5)-Substituted Pyrazoles: Compounds with a pyrazole ring that exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is unique due to its specific triazole ring structure and the presence of both chloromethyl and carboxylate functional groups.
Properties
CAS No. |
2408962-69-4 |
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Molecular Formula |
C6H9Cl2N3O2 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
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